Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C17H13ClO2S . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chlorine atom and a sulfonyl group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- typically involves the chlorination of naphthalene followed by sulfonylation. The chlorination step can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The sulfonylation step involves the reaction of the chlorinated naphthalene with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and Lewis acids (e.g., AlCl3, FeBr3).
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce hydroxylated or aminated products .
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the chlorine atom can participate in nucleophilic substitution reactions . These interactions can affect various molecular pathways and processes, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1-chloro-: A simpler derivative with only a chlorine atom attached to the naphthalene ring.
Naphthalene, 1-sulfonyl-: A derivative with a sulfonyl group attached to the naphthalene ring.
Naphthalene, 1-chloro-4-sulfonyl-: A compound with both chlorine and sulfonyl groups attached to different positions on the naphthalene ring.
Uniqueness
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both a chlorine atom and a sulfonyl group attached to the naphthalene ring, along with a methyl group on the sulfonyl moiety. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
645820-95-7 |
---|---|
Molekularformel |
C17H13ClO2S |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
1-chloro-6-(4-methylphenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C17H13ClO2S/c1-12-5-7-14(8-6-12)21(19,20)15-9-10-16-13(11-15)3-2-4-17(16)18/h2-11H,1H3 |
InChI-Schlüssel |
XKJLPNMCDJQMQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.